molecular formula C10H7F3N2O2 B6300676 Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate CAS No. 1643938-28-6

Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate

Cat. No.: B6300676
CAS No.: 1643938-28-6
M. Wt: 244.17 g/mol
InChI Key: DSOQARWYPMXGGF-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives The trifluoromethyl group in its structure is known for its significant impact on the compound’s chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate typically involves the formation of the indazole core followed by the introduction of the trifluoromethyl group and the esterification of the carboxylate group. One common method involves the cyclization of appropriate hydrazine derivatives with suitable carboxylic acids or their derivatives under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized for yield and purity, considering factors like cost, availability, and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • Methyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
  • Methyl 5-(trifluoromethyl)-1H-benzimidazole-3-carboxylate
  • Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Comparison: Compared to these similar compounds, Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate is unique due to its indazole core, which can confer different electronic and steric properties. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)8-6-4-5(10(11,12)13)2-3-7(6)14-15-8/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOQARWYPMXGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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